Tadalafil-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(2R)-2-(1,3-benzodioxol-5-yl)-6-(trideuterio(113C)methyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16?,21-/m1/s1/i1+1D3 |
InChI Key |
WOXKDUGGOYFFRN-ZJLXULPCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Isotopic Labeling of Tadalafil-¹³C,d₃: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Tadalafil-¹³C,d₃, a critical internal standard for pharmacokinetic and bioequivalence studies. This document details the synthetic pathway, experimental protocols, and analytical data necessary for the preparation and characterization of this stable isotope-labeled compound.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction.[1] Isotopically labeled analogs of Tadalafil, such as Tadalafil-¹³C,d₃, are essential for quantitative bioanalytical studies using mass spectrometry, serving as internal standards to ensure accuracy and precision.[2] The introduction of stable isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (d or ²H), creates a mass shift in the molecule without significantly altering its chemical properties, making it an ideal tool for researchers.[2]
This guide outlines a synthetic approach for Tadalafil-¹³C,d₃, focusing on the incorporation of a trideuteromethyl (-CD₃) group and a ¹³C label within the core structure.
Synthetic Pathway
The synthesis of Tadalafil-¹³C,d₃ follows the established route for Tadalafil, with the introduction of isotopic labels at key stages. The overall strategy involves three main steps:
-
Pictet-Spengler Reaction: Condensation of a ¹³C-labeled D-tryptophan methyl ester with piperonal (B3395001) to form the key tetracyclic intermediate.
-
Chloroacetylation: Acylation of the secondary amine of the tetracyclic intermediate with chloroacetyl chloride.
-
Cyclization: Ring closure with deuterated methylamine (B109427) (CD₃NH₂) to form the final isotopically labeled Tadalafil molecule.
The following diagram illustrates the synthetic workflow:
Experimental Protocols
The following protocols are synthesized from established methods for Tadalafil synthesis and isotopic labeling.
Step 1: Pictet-Spengler Reaction - Synthesis of ¹³C-Tetrahydro-β-carboline Intermediate
This reaction forms the core tetracyclic structure of Tadalafil. The use of ¹³C-labeled D-tryptophan methyl ester introduces the isotopic carbon into the backbone.
Materials:
-
¹³C-D-Tryptophan methyl ester hydrochloride
-
Piperonal
-
Acetonitrile (B52724) (CH₃CN)
-
Hydrochloric acid (HCl, 37%)
Procedure:
-
To a solution of ¹³C-D-tryptophan methyl ester hydrochloride and piperonal in acetonitrile, add a few drops of concentrated hydrochloric acid.[3]
-
Stir the reaction mixture at room temperature. The desired (1R,3R)-isomer is expected to precipitate out of the solution due to its lower solubility.[3]
-
Continue stirring for 64 hours to allow for epimerization and drive the equilibrium towards the desired cis-isomer.
-
Cool the reaction mixture to 0°C.
-
Collect the precipitate by vacuum filtration and wash with cold acetonitrile.
-
Dry the product to obtain the ¹³C-labeled cis-tetrahydro-β-carboline intermediate.
Step 2: Chloroacetylation - Synthesis of ¹³C-N-Chloroacetyl Intermediate
Materials:
-
¹³C-Tetrahydro-β-carboline intermediate
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
Dissolve the ¹³C-tetrahydro-β-carboline intermediate in a biphasic mixture of dichloromethane and water.
-
Cool the vigorously stirred solution to 0°C in an ice bath.
-
Add sodium bicarbonate to the mixture.
-
Slowly add chloroacetyl chloride to the reaction mixture.
-
Continue stirring at 0°C until the reaction is complete (monitored by TLC or LC-MS).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the ¹³C-N-chloroacetyl intermediate.
Step 3: Cyclization - Synthesis of Tadalafil-¹³C,d₃
The final step involves the ring closure with deuterated methylamine to form the diketopiperazine ring, incorporating the trideuteromethyl group.
Materials:
-
¹³C-N-Chloroacetyl intermediate
-
Deuterated methylamine (CD₃NH₂) solution (e.g., in ethanol)
-
Acetonitrile or other suitable solvent
Procedure:
-
Dissolve the ¹³C-N-chloroacetyl intermediate in a suitable solvent such as acetonitrile.
-
Add a solution of deuterated methylamine (CD₃NH₂) in ethanol.
-
Heat the reaction mixture in a sealed vessel (e.g., an autoclave) at approximately 90°C for several hours.
-
Monitor the reaction for completion by HPLC.
-
Cool the reaction mixture to room temperature and filter to collect the crude product.
-
Purify the crude Tadalafil-¹³C,d₃ by recrystallization or column chromatography.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of Tadalafil-¹³C,d₃.
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Reagent(s) | Product | Expected Yield (%) |
| 1 | ¹³C-D-Tryptophan methyl ester | Piperonal, HCl | ¹³C-Tetrahydro-β-carboline | ~90 |
| 2 | ¹³C-Tetrahydro-β-carboline | Chloroacetyl chloride, NaHCO₃ | ¹³C-N-Chloroacetyl intermediate | >95 |
| 3 | ¹³C-N-Chloroacetyl intermediate | Deuterated methylamine (CD₃NH₂) | Tadalafil-¹³C,d₃ | ~75 |
Table 2: Physicochemical and Isotopic Data for Tadalafil-¹³C,d₃
| Property | Value |
| Molecular Formula | C₂₁¹³CH₁₆D₃N₃O₄ |
| Molecular Weight | ~393.4 g/mol |
| Isotopic Purity (¹³C) | >98 atom % |
| Isotopic Purity (d₃) | >98 atom % |
| Appearance | White to off-white solid |
Characterization
The final product, Tadalafil-¹³C,d₃, should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized compound. A suitable method would employ a C18 column with a gradient elution of acetonitrile and water containing a small amount of trifluoroacetic acid. Detection is typically performed using a UV detector at approximately 285 nm.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic enrichment of Tadalafil-¹³C,d₃. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition. The mass spectrum should show a molecular ion peak corresponding to the labeled Tadalafil.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.
-
¹H NMR: The proton NMR spectrum of Tadalafil-¹³C,d₃ will be similar to that of unlabeled Tadalafil, with the notable absence of the N-methyl singlet.
-
¹³C NMR: The carbon-13 NMR will show a signal for the enriched carbon atom. The position of this signal will depend on which carbon in the D-tryptophan methyl ester was labeled.
The following diagram illustrates a logical workflow for the characterization of the final product.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of Tadalafil-¹³C,d₃. By following the outlined protocols, researchers can produce this valuable isotopically labeled internal standard for use in advanced bioanalytical applications. The successful synthesis and rigorous characterization of Tadalafil-¹³C,d₃ are paramount to ensuring the quality and reliability of pharmacokinetic and other quantitative studies involving Tadalafil.
References
- 1. L-(+)-Tryptophan methyl ester derived polymeric microbeads as an efficient heterogeneous catalyst for green synthesis of 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHLOROACETYL CHLORIDE FOR SYNTHESIS | DUBI CHEM [haldiachemical.com]
- 3. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical characteristics of Tadalafil-13C,d3
An In-depth Technical Guide to the Physical and Chemical Characteristics of Tadalafil-13C,d3
This guide provides a comprehensive overview of the core physical and chemical properties, mechanism of action, and analytical applications of this compound. Designed for researchers, scientists, and drug development professionals, this document details the essential characteristics of this isotopically labeled compound, which is crucial for its use as an internal standard in quantitative bioanalytical assays.
Core Physical and Chemical Characteristics
This compound is an isotopically labeled version of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The incorporation of stable isotopes (one Carbon-13 and three Deuterium atoms) results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based quantification of Tadalafil.[1][2][3] The stable isotopes do not alter the fundamental chemical properties of the molecule.
Physical Properties
The key physical and chemical data for this compound are summarized below. These properties are essential for its handling, storage, and use in experimental settings.
| Property | Value | Citations |
| Chemical Name | (6R)-6-(Benzo[d][4][5]dioxol-5-yl)-2-(methyl-13C-d3)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [6] |
| CAS Number | 1261364-86-6 | [6][][8] |
| Molecular Formula | C₂₁¹³CH₁₆D₃N₃O₄ | [6][8] |
| Molecular Weight | 393.42 g/mol | [1][6][8] |
| Appearance | White to Off-White Solid | [9][10] |
| Melting Point | 281-283°C | [2][10] |
| Solubility | Soluble in DMSO and Methanol; Slightly soluble in Chloroform | [2][10][11] |
| Storage | -20°C Freezer | [2][3][10][12] |
Isotopic Purity
The isotopic purity of this compound is a critical parameter for its function as an internal standard, ensuring minimal interference from unlabeled or partially labeled species.[13] Commercially available standards typically exhibit high levels of isotopic enrichment.
| Parameter | Representative Value | Citations |
| Chemical Purity (by HPLC) | >99.5% | [13] |
| Isotopic Purity (Deuterium Incorporation) | ≥98% | [13] |
| d0 Isotopologue Abundance | <0.1% | [13] |
| d3 Isotopologue Abundance | >98% | [13] |
Note: Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Mechanism of Action: PDE5 Inhibition
As an isotopologue of Tadalafil, this compound shares the same mechanism of action. Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[4][14][15]
In the context of erectile dysfunction, sexual stimulation leads to the local release of nitric oxide (NO).[5] NO stimulates the enzyme guanylate cyclase, which increases the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum.[4][5] Elevated cGMP levels cause smooth muscle relaxation, allowing for increased blood flow and resulting in an erection.[16][17] By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects.[14][15] This mechanism also underlies its therapeutic use in pulmonary arterial hypertension, where it promotes vasodilation in the pulmonary vasculature.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tadalafil-d3 | 960226-55-5 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tadalafil - Wikipedia [en.wikipedia.org]
- 5. Tadalafil: Mechanism of Action & Structure | Study.com [study.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tadalafil-13C2,d3 | CymitQuimica [cymitquimica.com]
- 10. Tadalafil-d3 CAS#: 960226-55-5 [m.chemicalbook.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Tadalafil-d3 | CAS 960226-55-5 | LGC Standards [lgcstandards.com]
- 13. benchchem.com [benchchem.com]
- 14. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding Isotopic Enrichment in Tadalafil-13C,d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for understanding and determining the isotopic enrichment of Tadalafil-13C,d3. This stable isotope-labeled compound is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for the accurate quantification of Tadalafil in biological matrices. This document details the synthesis, data on isotopic purity, and the experimental protocols used to verify enrichment, providing researchers with the necessary information for its effective application.
Introduction to Isotopic Labeling of Tadalafil
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE5, Tadalafil enhances the effects of nitric oxide, leading to smooth muscle relaxation and vasodilation, which is the mechanism behind its use in treating erectile dysfunction and pulmonary arterial hypertension.[1]
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision.[1] this compound is an isotopic analogue of Tadalafil where one or more carbon atoms are replaced with Carbon-13 (¹³C) and three hydrogen atoms are replaced with deuterium (B1214612) (²H or D). This labeling results in a molecule that is chemically identical to Tadalafil but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.
The synthesis of isotopically labeled Tadalafil, such as Tadalafil-d3, typically involves the introduction of the isotopic labels in the final stages of the synthetic route. For instance, a trideuteromethyl group (-CD₃) can be introduced onto the piperazine (B1678402) nitrogen during the formation of the piperazinedione ring using a deuterated alkylating agent.[2] This ensures a specific and stable placement of the isotopic label.
Quantitative Data on Isotopic Enrichment
The isotopic enrichment of a stable isotope-labeled compound is a critical parameter that defines its quality and suitability for use as an internal standard. High isotopic purity is essential to prevent cross-contamination of the mass channels of the analyte and the internal standard, which could lead to inaccurate quantification. The data presented below is representative of a high-quality this compound standard, though actual values may vary between manufacturing lots. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.
Table 1: Representative Isotopic Purity and Distribution for this compound
| Parameter | Representative Value |
| Chemical Purity (by HPLC) | >99.5% |
| Isotopic Enrichment (¹³C, D) | ≥98% |
| Isotopologue Distribution | |
| M+0 (Unlabeled Tadalafil) | <0.1% |
| M+1, M+2, M+3 (Partially labeled) | <2.0% |
| M+4 (Tadalafil-¹³C,d3) | >98% |
Note: "M" represents the mass of the unlabeled Tadalafil. The distribution of isotopologues is determined by mass spectrometry.
Experimental Protocols for Determining Isotopic Enrichment
The determination of isotopic enrichment of this compound is primarily accomplished using two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) Protocol
High-resolution mass spectrometry is the most common method for determining the isotopic distribution and enrichment of a labeled compound.
Objective: To determine the relative abundance of this compound and any residual unlabeled or partially labeled species.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.
Materials:
-
This compound reference standard
-
Unlabeled Tadalafil reference standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (for mobile phase modification)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water.
-
Prepare a similar solution of unlabeled Tadalafil to serve as a reference.
-
-
LC-MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute Tadalafil as a sharp peak (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Full scan in high-resolution mode.
-
Scan Range: m/z 350-450.
-
Resolution: > 60,000 FWHM.
-
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the unlabeled Tadalafil to determine its exact mass and natural isotopic distribution of the molecular ion [M+H]⁺.
-
Acquire the full scan mass spectrum of the this compound.
-
Identify the molecular ion peak for this compound ([M+4+H]⁺).
-
Measure the intensities of the ion peaks corresponding to unlabeled Tadalafil ([M+H]⁺), partially labeled intermediates, and the fully labeled this compound.
-
Calculate the isotopic enrichment by dividing the intensity of the desired labeled ion by the sum of the intensities of all related isotopic peaks. Corrections for the natural abundance of isotopes in the unlabeled molecule may be necessary for highly accurate measurements.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is used to confirm the location of the isotopic labels and to quantify the level of enrichment.
Objective: To confirm the positions of the ¹³C and deuterium labels and to estimate the isotopic enrichment.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound reference standard
-
Deuterated NMR solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable volume of deuterated solvent in an NMR tube.
-
-
NMR Analysis:
-
¹H NMR:
-
Acquire a quantitative ¹H NMR spectrum.
-
The signal corresponding to the protons on the methyl group (around 2.8 ppm in unlabeled Tadalafil) will be significantly reduced or absent in the spectrum of this compound due to deuteration.
-
The isotopic purity with respect to deuterium can be estimated by comparing the integral of any residual proton signal at this position to the integrals of other non-labeled protons in the molecule.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The signal for the ¹³C-labeled carbon atom will be significantly enhanced.
-
The presence of a strong signal at the expected chemical shift confirms the position of the ¹³C label.
-
-
Mandatory Visualizations
Signaling Pathway of Tadalafil
Caption: Mechanism of action of Tadalafil as a PDE5 inhibitor.
Experimental Workflow for Isotopic Enrichment Determination
Caption: General experimental workflow for determining isotopic enrichment.
Conclusion
The accurate determination of isotopic enrichment is paramount for the reliable use of this compound as an internal standard in regulated bioanalysis. This guide has provided a comprehensive overview of the synthesis, representative quantitative data, and detailed experimental protocols for assessing the isotopic purity of this compound. By employing high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently verify the quality of their isotopically labeled standards, ensuring the integrity and accuracy of their pharmacokinetic and bioequivalence studies. It is imperative that for any given batch of this compound, the Certificate of Analysis be consulted for the most accurate and specific data.
References
A Technical Guide to Tadalafil-13C,d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the isotopically labeled compound Tadalafil-13C,d3, a critical tool for researchers in pharmacology, drug metabolism, and pharmacokinetics. This document outlines its commercial availability, key technical specifications, and primary applications, with a focus on its use as an internal standard in bioanalytical assays.
Introduction to Isotopically Labeled Tadalafil (B1681874)
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] By inhibiting PDE5, tadalafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism of action is the basis for its clinical use in treating erectile dysfunction and pulmonary arterial hypertension.[1][4]
In a research context, particularly in quantitative analysis, the use of stable isotope-labeled internal standards is the gold standard. This compound is a labeled analog of tadalafil where two carbon atoms are replaced with the heavy isotope Carbon-13, and three hydrogen atoms are replaced with deuterium.[2][5] This labeling results in a molecule with a higher molecular weight than the parent compound but with identical chemical and physical properties.[6] Its primary application is as an internal standard for the precise quantification of tadalafil in complex biological matrices using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][6][]
Commercial Suppliers and Product Specifications
A number of reputable suppliers offer this compound and its deuterated analog, Tadalafil-d3, for research purposes. The choice of supplier may depend on factors such as required purity, available pack sizes, and geographical location. The following tables summarize the key specifications from various commercial vendors.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Toronto Research Chemicals (TRC) | Tadalafil-13C2,d3 | 1261364-86-6 | C₂₀¹³C₂H₁₆D₃N₃O₄ | 394.41 |
| MedChemExpress | This compound | Not Specified | Not Specified | Not Specified |
| Clinivex | Tadalafil-13C2,d3 | Not Specified | Not Specified | Not Specified |
| Isotope Science / Alfa Chemistry | Tadalafil-13C2,d3 | Not Specified | Not Specified | Not Specified |
| CymitQuimica | Tadalafil-13C2,d3 | Not Specified | C₂₀¹³C₂H₁₆D₃N₃O₄ | 394.41 |
| Pharmaffiliates | Tadalafil 13CD3 | 1261364-86-6 | Not Specified | Not Specified |
Table 2: Commercial Suppliers of Tadalafil-d3
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |
| Santa Cruz Biotechnology | Tadalafil-methyl-d3 | Not Specified | C₂₂H₁₆D₃N₃O₄ | 392.42 | Not Specified |
| Cayman Chemical | Tadalafil-d3 | 960226-55-5 | C₂₂H₁₆D₃N₃O₄ | 392.4 | ≥99% deuterated forms (d₁-d₃) |
| LGC Standards | Tadalafil-d3 | 960226-55-5 | C₂₂²H₃H₁₆N₃O₄ | 392.42 | >95% (HPLC) |
| BOC Sciences | Tadalafil-[d3] | 960226-55-5 | Not Specified | Not Specified | Not Specified |
| Bertin Bioreagent | Tadalafil-d3 | 960226-55-5 | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The most common application of this compound is as an internal standard (IS) for the quantification of tadalafil in biological samples. The following is a generalized protocol for the analysis of tadalafil in human plasma using LC-MS/MS.
Objective: To determine the concentration of tadalafil in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.
Materials:
-
Human plasma samples
-
Tadalafil analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
Methodology:
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of tadalafil and this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare calibration standards by spiking blank human plasma with known concentrations of tadalafil.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
The supernatant can be directly injected or further purified using Solid Phase Extraction (SPE) for higher sensitivity and removal of matrix effects.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
The gradient program should be optimized to achieve good separation of tadalafil from potential interferences.
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific mass-to-charge ratio (m/z) transitions for tadalafil and this compound using Multiple Reaction Monitoring (MRM).
-
Tadalafil: e.g., Q1: 390.4 -> Q3: 268.2
-
This compound: e.g., Q1: 395.4 -> Q3: 271.2 (Note: exact masses may vary slightly based on labeling pattern)
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both tadalafil and this compound.
-
Calculate the peak area ratio of tadalafil to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of tadalafil in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway of Tadalafil
The following diagram illustrates the mechanism of action of Tadalafil in the cGMP signaling pathway.
Caption: Mechanism of action of Tadalafil via PDE5 inhibition.
Experimental Workflow for Bioanalysis
This diagram outlines the typical workflow for quantifying tadalafil in plasma using an internal standard.
Caption: Bioanalytical workflow for Tadalafil quantification.
References
- 1. Tadalafil-d3 - Biochemicals - CAT N°: 25030 [bertin-bioreagent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tadalafil-13C2,d3 | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Preliminary Research on Tadalafil Metabolism Using Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of Tadalafil (B1681874), with a specific focus on studies utilizing radiolabeled compounds. The information presented herein is intended to support preliminary research efforts by detailing metabolic pathways, quantitative data, and the experimental protocols used to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. A thorough understanding of its metabolic fate is crucial for assessing its safety profile, potential drug-drug interactions, and overall disposition in the body. Human ADME studies employing radiolabeled compounds, such as ¹⁴C-Tadalafil, are the gold standard for providing a complete quantitative picture of the drug's metabolism and excretion.
Tadalafil Metabolism and Excretion: Insights from a Human Radi-labeled Study
A pivotal human ADME study was conducted to determine the routes of elimination, mass balance, and metabolic pathways of Tadalafil. The study involved the oral administration of a single 100 mg dose of [¹⁴C]-Tadalafil to healthy male subjects.
Mass Balance and Routes of Excretion
Following the administration of [¹⁴C]-Tadalafil, the primary routes of excretion for the total radioactivity were determined. The majority of the administered radioactive dose was recovered in the feces, with a smaller portion excreted in the urine. This indicates that biliary excretion of metabolites is a significant pathway of elimination.[1]
Table 1: Mass Balance of Radioactivity Following a Single Oral Dose of [¹⁴C]-Tadalafil in Healthy Male Subjects
| Excretion Route | Mean Percentage of Administered Radioactive Dose Recovered |
| Feces | ~61%[1] |
| Urine | ~36%[1] |
| Total Recovery | ~97% |
Metabolic Pathways
The primary metabolic pathway of Tadalafil in humans is initiated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. The biotransformation process can be summarized in the following key steps:
-
Hydroxylation: Tadalafil undergoes hydroxylation to form a catechol metabolite.[1]
-
Methylation: The catechol intermediate is then methylated.[1]
-
Glucuronidation: Subsequently, the methylated catechol undergoes extensive conjugation with glucuronic acid to form methylcatechol glucuronide.[1]
The major circulating metabolite in plasma is the methylcatechol glucuronide.[1] It is important to note that the metabolites of Tadalafil are not considered to be pharmacologically active at therapeutic concentrations.[1]
Figure 1: Primary Metabolic Pathway of Tadalafil in Humans.
Experimental Protocols
While specific, detailed protocols for the [¹⁴C]-Tadalafil human ADME study are not publicly available in their entirety, this section outlines the general methodologies and analytical techniques that are standard for such investigations.
Human Radiolabeled ADME Study Design
A typical human ADME study using a radiolabeled compound follows a standardized workflow to ensure comprehensive data collection on the drug's disposition.
Figure 2: Generalized Experimental Workflow for a Human Radiolabeled ADME Study.
Sample Preparation and Analysis
For the quantification of Tadalafil and its major metabolite in plasma, a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically employed.[1]
-
Extraction: Protein precipitation is a common method for extracting Tadalafil and its metabolites from plasma samples.
-
Enzymatic Hydrolysis: To quantify the total amount of the major metabolite, methylcatechol glucuronide, plasma samples are often treated with β-glucuronidase to hydrolyze the glucuronide conjugate back to the methylcatechol form before analysis.[1]
While the exact parameters for the [¹⁴C]-Tadalafil study are proprietary, a typical HPLC-MS/MS method for Tadalafil analysis would involve the following:
Table 2: Representative HPLC-MS/MS Parameters for Tadalafil Analysis
| Parameter | Description |
| HPLC System | High-Performance Liquid Chromatography system |
| Column | Reversed-phase C18 column |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | Typically in the range of 0.2-1.0 mL/min |
| Injection Volume | 5-20 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: These are general parameters and would be optimized for the specific analysis of Tadalafil and its radiolabeled metabolites.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the human radiolabeled study of Tadalafil. A detailed breakdown of all individual metabolites is not publicly available.
Table 3: Summary of Quantitative Data on Tadalafil Metabolism and Excretion
| Parameter | Finding | Reference |
| Route of Excretion (Feces) | ~61% of administered radioactivity | [1] |
| Route of Excretion (Urine) | ~36% of administered radioactivity | [1] |
| Major Circulating Metabolite | Methylcatechol glucuronide | [1] |
Conclusion
The metabolism of Tadalafil in humans has been well-characterized through the use of a [¹⁴C]-labeled compound. The drug is extensively metabolized, primarily by CYP3A4, to form a major circulating metabolite, methylcatechol glucuronide. The primary route of elimination is through the feces, indicating significant biliary excretion. The metabolites are considered pharmacologically inactive. This in-depth understanding of Tadalafil's metabolic profile is essential for drug development professionals in assessing its clinical pharmacology and safety. Further research could focus on obtaining a more detailed quantitative profile of all minor metabolites to provide an even more complete picture of Tadalafil's disposition in humans.
References
Methodological & Application
LC-MS/MS Method for High-Throughput Quantification of Tadalafil in Human Plasma Using Tadalafil-¹³C,d₃
Application Note AP-LCMS-024
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tadalafil (B1681874) in human plasma. The method utilizes a stable isotope-labeled internal standard (IS), Tadalafil-¹³C,d₃, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic and bioequivalence studies. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 3 minutes. Detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and recovery.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE5, Tadalafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow, making it an effective treatment for erectile dysfunction and pulmonary arterial hypertension.[2]
Accurate and reliable quantification of Tadalafil in biological matrices is essential for pharmacokinetic profiling, bioequivalence studies, and therapeutic drug monitoring. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][2][3] The use of a stable isotope-labeled internal standard, such as Tadalafil-¹³C,d₃, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Tadalafil in human plasma.
Materials and Methods
Chemicals and Reagents
-
Tadalafil reference standard (≥99.5% purity)
-
Tadalafil-¹³C,d₃ internal standard (≥99.5% purity, with isotopic purity >99%)
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Analytical grade formic acid and ammonium (B1175870) acetate
-
Ultrapure water
-
Human plasma (K₂EDTA as anticoagulant)
Instrumentation
A UPLC system coupled with a triple quadrupole mass spectrometer was employed for the analysis.
Standard Solutions
Stock solutions of Tadalafil and Tadalafil-¹³C,d₃ were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.
Experimental Protocols
Sample Preparation
A protein precipitation method was utilized for the extraction of Tadalafil and the internal standard from human plasma.
-
Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Tadalafil-¹³C,d₃ internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The liquid chromatography and mass spectrometry parameters were optimized for the sensitive and selective detection of Tadalafil and its internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic at 55% B |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~3 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 650°C |
| Ion Spray Voltage | 5300 V |
| Curtain Gas (CUR) | 20 psi |
| Collision Gas (CAD) | 4 psi |
| Nebulizer Gas (GS1) | 60 psi |
| Heater Gas (GS2) | 60 psi |
| Dwell Time | 50 ms |
The MRM transitions were optimized for Tadalafil and Tadalafil-¹³C,d₃.
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Collision Cell Exit Potential (CXP) (V) |
| Tadalafil | 390.4 | 268.3 | 80 | 16 | 20 |
| Tadalafil-¹³C,d₃ | 394.4 | 271.3 | 80 | 16 | 20 |
Data Analysis and Results
Quantification was performed by calculating the peak area ratio of Tadalafil to the internal standard (Tadalafil-¹³C,d₃). A calibration curve was constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
Method Validation Summary
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect according to established bioanalytical method validation guidelines.
Table 4: Calibration Curve and Quality Control Data
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow
The overall workflow for the analysis of Tadalafil in human plasma is depicted in the following diagram.
Caption: Workflow for Tadalafil quantification in plasma.
Conclusion
This application note presents a validated LC-MS/MS method for the determination of Tadalafil in human plasma that is rapid, sensitive, and reliable. The use of the stable isotope-labeled internal standard Tadalafil-¹³C,d₃, coupled with a simple protein precipitation sample preparation, makes this method highly suitable for high-throughput bioanalytical applications, including pharmacokinetic and bioequivalence studies. The method demonstrates excellent performance characteristics in terms of linearity, precision, accuracy, and recovery.
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Tadalafil in Human Plasma using Tadalafil-¹³C,d₃ by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tadalafil (B1681874) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of tadalafil in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, Tadalafil-¹³C,d₃. The use of a stable isotope-labeled internal standard like Tadalafil-¹³C,d₃ is critical for modern bioanalytical methods to ensure high accuracy and precision by mimicking the analyte throughout sample preparation and analysis.[2]
Experimental Workflow
Caption: Workflow for the quantitative analysis of Tadalafil in human plasma.
Experimental Protocols
This protocol is based on a validated LC-MS/MS method for the determination of tadalafil in human plasma.
Materials and Reagents
-
Tadalafil reference standard (≥99.5% purity)
-
Tadalafil-¹³C,d₃ internal standard (IS)
-
HPLC-grade methanol (B129727) and acetonitrile
-
Ammonium (B1175870) formate
-
Formic acid
-
Ultrapure water
-
Human plasma (K₂EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C)[3][4]
Instrumentation
-
A UPLC system coupled with a triple quadrupole mass spectrometer.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Tadalafil and Tadalafil-¹³C,d₃ in methanol.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with a methanol-water (50:50, v/v) mixture to achieve the desired concentrations for calibration standards and quality control (QC) samples.
Sample Preparation: Solid Phase Extraction (SPE)
-
Pipette 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add a specific amount of the Tadalafil-¹³C,d₃ internal standard working solution.
-
Vortex the mixture.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate washing solution to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Chromatographic Conditions:
| Parameter | Value |
| Column | Synergi™ Hydro-RP C₁₈ (100 mm × 4.6 mm, 4 µm)[3] |
| Mobile Phase | Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)[3] |
| Flow Rate | 0.9 mL/min[3] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 2.5 min[4] |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Tadalafil: m/z 390.3 → 268.2 Tadalafil-¹³C,d₃: m/z 393.1 → 271.2[3] |
| Collision Energy | Optimized for the specific instrument |
Data Presentation
The quantitative performance of the method is summarized in the following tables.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Concentration Range | 0.50 - 500 ng/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.9994[3] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.50 | ≤ 3.7%[3] | ≤ 3.7%[3] | 97.8% to 104.1%[3] |
| Low | 1.50 | ≤ 3.7%[3] | ≤ 3.7%[3] | 97.8% to 104.1%[3] |
| Medium | 200 | ≤ 3.7%[3] | ≤ 3.7%[3] | 97.8% to 104.1%[3] |
| High | 400 | ≤ 3.7%[3] | ≤ 3.7%[3] | 97.8% to 104.1%[3] |
LLOQ: Lower Limit of Quantification RSD: Relative Standard Deviation
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low | 1.50 | 98.95% to 100.61%[3] |
| Medium | 200 | 98.95% to 100.61%[3] |
| High | 400 | 98.95% to 100.61%[3] |
The effect of endogenous matrix components was found to be minimal.[3]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Tadalafil in human plasma. The use of a stable isotope-labeled internal standard, Tadalafil-¹³C,d₃, ensures high accuracy and precision, making this method suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies. The method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the stringent requirements for bioanalytical method validation.
References
Application Note: High-Throughput Bioanalysis of Tadalafil in Human Plasma for Bioequivalence Studies Using Tadalafil-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Tadalafil (B1681874) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] To ensure the therapeutic interchangeability between a generic product and a reference listed drug, regulatory agencies require bioequivalence (BE) studies. These studies rely on the accurate quantification of the drug in biological matrices, typically human plasma.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard (IS) is critical for achieving accurate and precise quantification by compensating for variability during sample preparation and analysis.[1][3] Tadalafil-d3, a deuterated analog of tadalafil, is an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization efficiency, correcting for potential matrix effects and variations in instrument response.[4][5][6]
This application note provides a detailed protocol for a robust, high-throughput LC-MS/MS method for the quantification of tadalafil in human plasma using Tadalafil-d3 as the internal standard. The method is validated according to regulatory guidelines and is suitable for pharmacokinetic analysis in bioequivalence studies. While this protocol specifies Tadalafil-d3, it can be adapted for other stable isotope-labeled standards like Tadalafil-13C,d3 by adjusting the mass-to-charge ratios in the mass spectrometer settings.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Tadalafil (≥99.5% purity), Tadalafil-d3 (≥99% purity).[6]
-
Solvents: Methanol (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Formic acid (≥98%), Ammonium acetate (B1210297) (≥98%).
-
Water: Deionized water, purified to ≥18 MΩ·cm.
-
Biological Matrix: Drug-free human plasma with K2 EDTA as an anticoagulant.[7]
Instrumentation
An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for analysis.[6][7]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tadalafil and Tadalafil-d3 in methanol.
-
Working Solutions:
-
Tadalafil Spiking Solutions: Serially dilute the Tadalafil stock solution with a 50:50 (v/v) methanol:water mixture to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.[8]
-
Internal Standard (IS) Working Solution: Dilute the Tadalafil-d3 stock solution with a 50:50 (v/v) methanol:water mixture to achieve a final concentration of 150 ng/mL.[8]
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Prepare CC standards by spiking blank human plasma with the appropriate Tadalafil working solutions to obtain final concentrations ranging from 0.50 to 1000.00 ng/mL.[8] A typical concentration range is 5 to 1000 ng/mL.[7]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and rapid extraction method suitable for high-throughput analysis.[1][9]
-
Pipette 100 µL of plasma sample (blank, CC, QC, or study sample) into a 1.5 mL polypropylene (B1209903) tube.
-
Add 50 µL of the Tadalafil-d3 internal standard working solution (150 ng/mL) to all tubes except the blank.[8]
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 × g for 5 minutes.[7]
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot (typically 5 µL) into the LC-MS/MS system.[7]
LC-MS/MS Analytical Method
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of Tadalafil and Tadalafil-d3.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC System |
| Column | Shiseido C18 (100 × 2.1 mm, 2.7 µm) or equivalent[4] |
| Mobile Phase | Isocratic: 2.0 mM Ammonium Acetate and Acetonitrile (55:45, v/v) with 0.1% Formic Acid[4] |
| Flow Rate | 0.7 mL/min[4] |
| Column Temperature | 40 °C[9] |
| Injection Volume | 5 µL[7] |
| Total Run Time | 1.0 - 2.5 minutes[7][10] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| MRM Transition (Tadalafil) | m/z 390.3 → 268.2[5] |
| MRM Transition (Tadalafil-d3) | m/z 393.1 → 271.2[5] |
| Source Temperature | 650 °C[7][12] |
| Ion Spray Voltage | 5300 V[7][12] |
| Curtain Gas (CUR) | 20 psi[13] |
| Collision Gas (CAD) | 4 psi[7] |
| Nebulizer Gas (Gas 1) | 60 psi[7] |
| Heater Gas (Gas 2) | 60 psi[7] |
Method Validation and Data Presentation
The bioanalytical method was validated according to the U.S. FDA and European Medicines Agency (EMA) guidelines.[4]
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | ≥ 0.9994[5] |
| LLOQ | S/N > 10, Precision ≤20%, Accuracy ±20% | 0.50 ng/mL[8] |
| Intra- & Inter-Day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.4%[7] |
| Intra- & Inter-Day Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within 97.8% to 104.1%[5][6] |
| Extraction Recovery (%) | Consistent and reproducible | 90.4% - 97.3%[7] |
| Matrix Effect | Minimal and compensated by IS | IS-normalized matrix factor: 0.986 - 1.020[6] |
| Stability | Analyte stable under various conditions | Stable in plasma during storage and processing[5][7] |
Bioequivalence Study Design and Pharmacokinetic Analysis
Study Design
A typical bioequivalence study for tadalafil is a single-dose, randomized, two-period, two-sequence, crossover study conducted in healthy adult male volunteers under fasting and fed conditions.[14][15] A washout period of at least 14 days should separate the two treatment periods.[15]
Dosing and Blood Sampling
-
Dose: A single oral 20 mg tadalafil tablet is administered with 240 mL of water.[7][15]
-
Blood Sampling: Venous blood samples are collected in K2 EDTA tubes at pre-dose (0 h) and at multiple time points post-dose, such as 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and up to 96 hours.[7][15][16] Plasma is separated by centrifugation and stored at -70°C until analysis.[7]
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters are calculated using non-compartmental analysis.[7][17] Bioequivalence is concluded if the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.[15][16][18]
Table 4: Typical Pharmacokinetic Parameters of Tadalafil (20 mg Oral Dose)
| Parameter | Mean Value (± SD) or Range |
|---|---|
| Tmax (Time to peak concentration) | 2 - 4 hours[19][20] |
| Cmax (Peak plasma concentration) | 293 - 378 ng/mL[18][19] |
| t1/2 (Elimination half-life) | ~17.5 hours[19][21] |
| AUC0-72h (Area under the curve) | 7706 (± 2566) ng·h/mL[18] |
| CL/F (Apparent oral clearance) | 2.48 L/h[19][22] |
| Vz/F (Apparent volume of distribution) | 62.6 L[19][22] |
Workflow and Logic Diagrams
Caption: Bioanalytical workflow from plasma sample preparation to final report generation.
Caption: Logical workflow for conducting a bioequivalence study and assessing the results.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid analysis of tadalafil in human blood plasma and seminal plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
- 21. droracle.ai [droracle.ai]
- 22. Tadalafil pharmacokinetics in healthy subjects. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Tadalafil Bioanalysis Using a Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tadalafil (B1681874) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Accurate and robust quantification of tadalafil in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled (SIL) internal standard, such as tadalafil-d3 (B561897), is highly recommended to ensure accuracy and precision by compensating for variability during sample preparation and analysis.[3][4]
This document provides detailed application notes and protocols for the most common sample preparation techniques for tadalafil analysis in biological matrices, specifically focusing on methods employing a labeled internal standard. The discussed techniques include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
General Workflow for Tadalafil Bioanalysis
The overall workflow for the bioanalysis of tadalafil using a labeled internal standard typically involves sample collection, the addition of the internal standard, extraction of the analyte and internal standard from the biological matrix, and subsequent analysis by a sensitive analytical technique, most commonly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Caption: General workflow for tadalafil bioanalysis.
Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the desired level of cleanliness, sample volume, throughput requirements, and the nature of the biological matrix.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, making it suitable for high-throughput analysis.[5] Acetonitrile (B52724) is a commonly used solvent for this purpose as it generally yields higher recovery for tadalafil compared to other solvents like methanol (B129727).
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., human plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the labeled internal standard working solution (e.g., 100 ng/mL of ent-Tadalafil-d3 in methanol) to the sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the tube to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
Caption: Protein Precipitation Workflow for Tadalafil Analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by effectively removing phospholipids (B1166683) and other matrix components that can cause ion suppression in mass spectrometry. This technique is particularly useful for achieving lower limits of quantification.
-
Sample Pre-treatment: To a 200 µL aliquot of plasma, add 25 µL of the tadalafil-d3 internal standard working solution and vortex for 10 seconds. Then, add 500 µL of Milli-Q water and vortex again.
-
Cartridge Conditioning: Condition a Strata-X-C 33 µm extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 x 1.0 mL of water to remove interfering substances.
-
Drying: Dry the cartridge for 2.0 minutes by applying nitrogen gas.
-
Elution: Elute tadalafil and the internal standard with 500 µL of the mobile phase solution into a clean collection tube.
-
Analysis: Inject an aliquot of the eluate into the UPLC-MS/MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Quantification of Tadalafil with Tadalafil-d3 Internal Standard
Introduction
Tadalafil (B1681874) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) utilized in the management of erectile dysfunction and pulmonary arterial hypertension.[1] The accurate and reliable quantification of tadalafil in biological matrices is essential for pharmacokinetic, bioequivalence, and other clinical studies.[1] This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of tadalafil in human plasma. The methodology employs a stable isotope-labeled internal standard, Tadalafil-d3, to ensure high accuracy and precision.[2] The straightforward sample preparation and rapid chromatographic runtime make this method highly suitable for high-throughput analysis.[1][3]
Experimental Protocols
1. Materials and Reagents
-
Tadalafil reference standard
-
Tadalafil-d3 internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2 EDTA as anticoagulant)
2. Preparation of Solutions
-
Tadalafil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tadalafil reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Tadalafil-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tadalafil-d3 in methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of Tadalafil by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard Working Solution (150 ng/mL): Dilute the Tadalafil-d3 stock solution with a 50:50 (v/v) mixture of methanol and water to get a working solution of 150 ng/mL.
3. Sample Preparation
This protocol utilizes a simple and rapid protein precipitation method.
-
Pipette 100 µL of the plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the 150 ng/mL Tadalafil-d3 internal standard working solution to each tube.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
4. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC I-Class system or equivalent.
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Column: Shiseido C18 (100 x 2.1 mm, 2.7 µm) or equivalent.
-
Mobile Phase: A mixture of 2.0 mM ammonium acetate in water with 0.1% formic acid and acetonitrile (55:45, v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the UPLC-MS/MS method for Tadalafil.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Tadalafil | 390.2 | 268.3 | 300 |
| Tadalafil-d3 (IS) | 393.2 | 271.2 | 300 |
Data sourced from multiple studies, slight variations may exist.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.50 - 1000.00 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL |
| Intra-day Precision (%RSD) | ≤ 8.4% |
| Inter-day Precision (%RSD) | ≤ 8.4% |
| Accuracy (%RE) | Within ± 3.2% |
| Extraction Recovery | 90.38 - 97.32% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Tadalafil quantification in plasma.
Logical Relationship of Quantification
Caption: Logic of concentration determination.
References
Application of Tadalafil-13C,d3 in Pharmacokinetic Studies: A Detailed Guide for Researchers
Introduction
Tadalafil (B1681874), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate determination of its pharmacokinetic profile is crucial for drug development and clinical efficacy. The use of stable isotope-labeled internal standards, such as Tadalafil-13C,d3, is the gold standard in quantitative bioanalysis using mass spectrometry. This isotopically labeled analog of tadalafil exhibits nearly identical physicochemical properties to the parent drug, ensuring high accuracy and precision in pharmacokinetic studies by compensating for variability during sample preparation and analysis.
This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic studies, aimed at researchers, scientists, and drug development professionals.
Application Notes
The primary application of this compound is as an internal standard (IS) in the quantification of tadalafil in biological matrices, most commonly plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for accurate and reliable pharmacokinetic characterization, including determination of parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
Stable isotope-labeled internal standards like this compound are preferred because they co-elute with the analyte and exhibit similar ionization efficiency, which corrects for matrix effects and variations in extraction recovery, leading to robust and reproducible data.
Pharmacokinetic Parameters of Tadalafil
The following table summarizes key pharmacokinetic parameters of tadalafil from studies in healthy subjects. These values are essential for designing and interpreting pharmacokinetic studies.
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 378 µg/L (for a 20 mg dose) | [1][2][3] |
| Tmax (Time to Cmax) | 2 hours (median) | [1][4] |
| t1/2 (Elimination Half-life) | 17.5 hours | [1][2][3][4][5] |
| CL/F (Apparent Oral Clearance) | 2.48 L/h | [1][2][3] |
| Vz/F (Apparent Volume of Distribution) | 62.6 L | [1][2][3] |
| Protein Binding | 94% | [4] |
Experimental Protocols
1. Bioanalytical Method for Tadalafil in Human Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of tadalafil in human plasma using this compound as an internal standard.
a. Materials and Reagents
-
Tadalafil reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
b. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of tadalafil and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the tadalafil stock solution with a 50:50 methanol/water mixture to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain a series of calibration standards (e.g., 2-500 ng/mL) and at least three levels of QC samples (low, medium, and high).[6]
c. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tadalafil: m/z 390.4 → 268.3[8]
-
This compound: The precursor ion will be shifted by the mass of the isotopes (e.g., m/z 394.4), and the product ion may also be shifted depending on the fragmentation pattern. The exact m/z values should be determined by direct infusion of the this compound standard. For Tadalafil-d3, a common transition is m/z 393.1 → 271.2.[9]
-
-
e. Data Analysis
The concentration of tadalafil in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study of tadalafil utilizing this compound.
Tadalafil Mechanism of Action: PDE5 Signaling Pathway
Tadalafil exerts its therapeutic effect by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). The following diagram illustrates this signaling pathway.
The use of this compound as an internal standard provides a robust and reliable method for the quantification of tadalafil in biological matrices, which is essential for accurate pharmacokinetic evaluation. The detailed protocols and data presented in this document serve as a valuable resource for researchers and scientists involved in the development and clinical assessment of tadalafil.
References
- 1. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 8. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Chiral Separation and Quantification of Tadalafil Enantiomers Using a Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the chiral separation and quantification of Tadalafil (B1681874) enantiomers in bulk drug substances and pharmaceutical formulations. The method employs a chiral stationary phase for chromatographic separation, coupled with tandem mass spectrometry (MS/MS) for detection. The use of a deuterated internal standard, Tadalafil-d3, ensures high accuracy and precision, making this method suitable for quality control in drug development, manufacturing, and pharmacokinetic studies.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE5, Tadalafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][2][3] This mechanism of action is central to its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension.
The Tadalafil molecule contains two chiral centers, resulting in four possible stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). The therapeutically active enantiomer is the (6R, 12aR) form. Due to potential differences in pharmacological and toxicological profiles between stereoisomers, regulatory agencies mandate the stereoselective quantification of chiral drugs. This application note provides a detailed protocol for a highly selective and sensitive LC-MS/MS method for the analysis of Tadalafil enantiomers, incorporating a stable isotope-labeled internal standard for reliable quantification.
Signaling Pathway of Tadalafil
Tadalafil exerts its effect by modulating the NO/cGMP signaling pathway. In response to sexual stimulation, nitric oxide (NO) is released from endothelial cells and nerve endings. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that results in decreased intracellular calcium levels and smooth muscle relaxation, causing vasodilation and increased blood flow. Tadalafil, as a PDE5 inhibitor, prevents the degradation of cGMP to GMP, thereby prolonging its vasodilatory effects.
References
Application Note: Determination of Tadalafil in Urine Samples Using Isotopic Dilution Mass Spectrometry
Introduction
Tadalafil (B1681874) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. The monitoring of tadalafil and its metabolites in urine is crucial in various fields, including clinical pharmacology, forensic toxicology, and anti-doping analysis. Isotopic dilution mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the accurate quantification of tadalafil in complex biological matrices like urine. This method involves the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and corrects for variations in sample preparation and instrument response.
Principle of Isotopic Dilution Mass Spectrometry
Isotopic dilution mass spectrometry is a highly accurate quantification technique. A known amount of an isotopically labeled version of the analyte (in this case, deuterated tadalafil) is added to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes. The analyte and the internal standard are co-extracted and co-analyzed by LC-MS/MS. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be precisely determined, compensating for any sample loss during preparation or fluctuations in instrument performance.
Caption: Principle of Isotopic Dilution for Tadalafil Analysis.
Experimental Protocol
Materials and Reagents
-
Tadalafil analytical standard
-
Tadalafil-d3 (deuterated internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human urine (drug-free for calibration standards and quality controls)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of tadalafil and tadalafil-d3 in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water) to prepare working standard solutions for calibration curves and quality controls (QCs).
-
Internal Standard Spiking Solution: Prepare a working solution of tadalafil-d3 at an appropriate concentration (e.g., 100 ng/mL) in the same solvent mixture.
Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Pipette 1 mL of urine into a labeled polypropylene (B1209903) tube.
-
Add a specified volume of the internal standard spiking solution to all samples, except for the blank matrix.
-
Vortex the samples for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol or another suitable organic solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) is suitable.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 1: Example MRM Transitions for Tadalafil and Tadalafil-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tadalafil | 390.3 | 268.2 | 15-20 |
| Tadalafil-d3 (IS) | 393.1 | 271.2 | 15-20 |
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of tadalafil to tadalafil-d3 against the nominal concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Quantify the tadalafil concentration in the unknown urine samples by interpolating their peak area ratios from the calibration curve.
Troubleshooting & Optimization
minimizing matrix effects in Tadalafil quantification with Tadalafil-13C,d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of Tadalafil (B1681874) using its stable isotope-labeled internal standard, Tadalafil-¹³C,d₃.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Tadalafil quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix, such as plasma or urine.[1] These effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of Tadalafil.[1] In bioanalytical methods, endogenous components like phospholipids (B1166683) are a significant source of matrix effects, which can compromise the reliability of pharmacokinetic and bioequivalence studies.[1][2][3]
Q2: How does using Tadalafil-¹³C,d₃ help in minimizing matrix effects?
A2: Tadalafil-¹³C,d₃ is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Tadalafil but has a higher mass due to the incorporation of ¹³C and deuterium (B1214612) atoms. Because it co-elutes with Tadalafil and has nearly identical ionization properties, it experiences the same matrix effects as the analyte. By calculating the peak area ratio of Tadalafil to Tadalafil-¹³C,d₃, any signal suppression or enhancement affecting both molecules is normalized, leading to a more accurate and precise quantification.
Q3: What are the typical mass transitions for Tadalafil and a deuterated internal standard like Tadalafil-d₃ in LC-MS/MS analysis?
A3: In positive electrospray ionization (ESI) mode, the protonated molecular ions [M+H]⁺ are monitored. For Tadalafil, the precursor ion is typically m/z 390.3, which fragments to a product ion of m/z 268.2. For a deuterated internal standard like Tadalafil-d₃, the precursor ion is m/z 393.1, fragmenting to a product ion of m/z 271.2. These specific transitions in Multiple Reaction Monitoring (MRM) mode provide high selectivity for the analysis.
Q4: Which sample preparation technique is best for minimizing matrix effects in Tadalafil analysis?
A4: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and rapid method, often using acetonitrile (B52724). While fast, it may result in less clean extracts and more significant matrix effects compared to other techniques.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT but is more time-consuming and uses larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts. However, it is also the most complex and costly of the three methods.
For high-throughput analysis, a simple protein precipitation might be sufficient, especially when combined with a reliable SIL-IS like Tadalafil-¹³C,d₃. For methods requiring the highest sensitivity and minimal matrix effects, SPE is recommended.
Troubleshooting Guides
Issue 1: Poor peak shape (tailing or fronting) for Tadalafil and/or Tadalafil-¹³C,d₃.
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Incompatible Mobile Phase pH | Tadalafil contains basic amine functional groups; a low-pH mobile phase (e.g., with 0.1% formic acid) is often used for better ionization and peak shape in positive ion mode. Adjust the mobile phase pH accordingly. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column Hardware | Phospholipids and other analytes can interact with stainless steel components in the LC system, leading to poor peak shape. Consider using a biocompatible LC system or PEEK-lined columns. |
Issue 2: High variability in Tadalafil concentrations across replicate injections.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Ensure proper and consistent sample cleanup. If using PPT, optimize the solvent-to-plasma ratio. Consider switching to a more robust extraction method like SPE. Verify that the internal standard is behaving similarly to the analyte by monitoring their individual peak areas. |
| Poor Internal Standard Mixing | Ensure the internal standard solution is thoroughly vortexed with the sample before further processing. |
| Autosampler Issues | Check for air bubbles in the syringe and ensure the injection volume is consistent. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer. |
Issue 3: Low signal intensity or complete signal loss for Tadalafil and the internal standard.
| Possible Cause | Troubleshooting Step |
| Severe Ion Suppression | This is a common matrix effect. Improve sample cleanup to remove interfering substances like phospholipids. Modify the chromatographic method to separate Tadalafil from the region where phospholipids elute. |
| Incorrect MS/MS Parameters | Verify the precursor and product ion masses, collision energy, and other MS parameters for both Tadalafil and Tadalafil-¹³C,d₃. |
| LC System Blockage | Check for blockages in the LC system, from the column to the ESI needle. |
| Drug-Drug Interactions | Co-administered drugs can interfere with the analysis. If the study involves other medications, investigate potential interferences. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Tadalafil Recovery and Matrix Effect
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (SPE) |
| Tadalafil Recovery (%) | 90.38 - 97.32 | 98.95 - 100.61 |
| Internal Standard Recovery (%) | 97.3 (Sildenafil) | 100.12 (Tadalafil-d₃) |
| Tadalafil Matrix Effect (%) | 98.5 - 103.2 | 98.6 - 102.0 (IS-normalized) |
| Internal Standard Matrix Effect (%) | 93.4 | Not separately reported |
Note: Data is compiled from different studies for illustrative purposes. Sildenafil was used as the internal standard in the protein precipitation study, while Tadalafil-d₃ was used in the SPE study.
Experimental Protocols
Detailed Methodology for Sample Preparation using Protein Precipitation
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 20 µL of the Tadalafil-¹³C,d₃ internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a specified volume (e.g., 5 µL) into the UPLC-MS/MS system.
Mandatory Visualizations
Caption: Experimental workflow for Tadalafil quantification.
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Tadalafil-13C,d3 Detection via Mass Spectrometry
Welcome to the technical support center for the analysis of Tadalafil-13C,d3 using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Troubleshooting Guide
Encountering issues during your analysis? Consult the table below for common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters. Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to enhance positive ionization.[1][2] |
| Suboptimal MRM transition selection. | Ensure the correct precursor and product ions are selected. For Tadalafil (B1681874), a common transition is m/z 390.3 → 268.2, and for Tadalafil-d3, it is m/z 393.1 → 271.2.[3][4] | |
| Matrix effects from the sample. | Employ a more effective sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[3][4] Alternatively, dilute the sample. | |
| Inadequate sample cleanup. | Protein precipitation with acetonitrile (B52724) is a quick method, but if matrix effects are significant, consider a more thorough technique like liquid-liquid extraction (LLE) or SPE.[1][5][6] | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible mobile phase pH. | Adjust the mobile phase pH. A lower pH often improves peak shape for basic compounds like Tadalafil.[3] |
| Column degradation. | Use a guard column and ensure proper sample cleanup to extend the life of the analytical column. If peak shape deteriorates, replace the column. | |
| Inappropriate mobile phase composition. | Optimize the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer).[3][5] | |
| High Background Noise | Contaminated mobile phase or LC-MS system. | Use high-purity solvents and flush the system thoroughly. |
| Matrix interference. | Improve sample preparation to remove endogenous interferences from the plasma or other biological matrices.[3] | |
| Inconsistent Results / Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards, QCs, and unknowns.[6] |
| Fluctuation in instrument performance. | Regularly calibrate and tune the mass spectrometer. Monitor system suitability by injecting a standard at the beginning and end of each batch. | |
| Instability of the analyte or internal standard. | Verify the stability of Tadalafil and this compound under the storage and analytical conditions used.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for Tadalafil and this compound?
A1: The optimal parameters can vary slightly between instruments, but the following table summarizes commonly used settings for the detection of Tadalafil and its deuterated internal standard, this compound, using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[3][4][5]
| Parameter | Tadalafil | This compound |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (Q1) | m/z 390.2 - 390.4 | m/z 393.1 - 393.2 |
| Product Ion (Q3) | m/z 268.1 - 268.3 | m/z 271.2 |
| Dwell Time | 50 - 300 ms | 50 - 300 ms |
Q2: What are the key considerations for sample preparation when analyzing Tadalafil in plasma?
A2: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation: This is a rapid and simple method, often performed with acetonitrile.[1][2] It is suitable for high-throughput analysis but may be prone to matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE, using solvents like methyl tert-butyl ether, can provide a cleaner extract than protein precipitation.[5]
-
Solid-Phase Extraction (SPE): SPE is a more rigorous cleanup method that can significantly reduce matrix effects and improve sensitivity.[3][4]
The following workflow illustrates a general sample preparation and analysis process.
Q3: Can you provide a detailed experimental protocol for a validated LC-MS/MS method?
A3: Below is a detailed protocol adapted from validated methods for the quantification of Tadalafil in human plasma.[1][3][4]
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Tadalafil and this compound in methanol (B129727) at a concentration of 1 mg/mL.[6]
-
Prepare working standard solutions of Tadalafil by serial dilution of the stock solution with a 50:50 methanol/water mixture.
-
Prepare a working solution of the internal standard (this compound) by diluting the stock solution with methanol to a concentration of 100 ng/mL.[6]
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution.[6]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.[6]
3. LC-MS/MS Conditions:
| Parameter | Value |
| LC System | UPLC System |
| Column | C18, e.g., Shiseido C18 (100 x 2.1 mm, 2.7 µm)[1][7] |
| Mobile Phase | Isocratic elution with 2.0 mM ammonium acetate (B1210297) and acetonitrile (55:45, v/v) with 0.1% formic acid[1][7] |
| Flow Rate | 0.7 mL/min[1][7] |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode[1][7] |
| MRM Transitions | Tadalafil: m/z 390.4 → 268.3; this compound: m/z 393.2 → 271.2[1][5] |
4. Data Analysis:
-
Quantify Tadalafil by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentration of Tadalafil in the unknown samples from the calibration curve.
The following diagram illustrates the logical flow for troubleshooting common issues.
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
stability of Tadalafil-13C,d3 in biological matrices and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tadalafil-13C,d3 in biological matrices and under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of Tadalafil (B1681874), a medication used to treat erectile dysfunction and pulmonary arterial hypertension.[1] In bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS).[2][3][4] Its chemical and physical properties closely mimic those of the unlabeled Tadalafil (the analyte). This similarity ensures that any variability or loss during sample preparation and analysis affects both the analyte and the internal standard equally, leading to more accurate and precise quantification of Tadalafil in biological samples.[5]
Q2: How stable is this compound in stock solutions?
For optimal stability, stock solutions of this compound should be stored under specific conditions. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[6] When preparing working solutions for in vivo experiments, it is best practice to prepare them fresh on the day of use.[6]
Q3: What are the recommended storage conditions for biological samples containing this compound?
Based on validated bioanalytical methods for Tadalafil where Tadalafil-d3 was used as an internal standard, the following storage conditions have been shown to maintain the stability of the analyte and, by extension, the internal standard:
-
Short-term storage: Samples can be kept at room temperature (25°C) for at least 4 hours.[7]
-
Long-term storage: For prolonged storage, samples should be maintained at -70°C for at least 30 days.[3][7]
-
Autosampler storage: Processed samples can be stored in an autosampler at 10°C for a period relevant to the analytical run time without significant degradation.[7]
Q4: Is this compound susceptible to freeze-thaw degradation?
Bioanalytical method validation studies have demonstrated that Tadalafil and its deuterated internal standard are stable through multiple freeze-thaw cycles.[7] Specifically, they have been shown to be stable for at least three cycles of freezing at -70°C and thawing at room temperature.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent internal standard (this compound) signal across samples. | 1. Improper storage of stock or working solutions. 2. Degradation due to prolonged exposure to room temperature. 3. Inconsistent spiking volume. | 1. Ensure stock solutions are stored at -80°C for long-term and -20°C for short-term use.[6] Prepare fresh working solutions daily. 2. Minimize the time biological samples are kept at room temperature before processing.[7] 3. Verify the precision and accuracy of pipettes used for adding the internal standard. |
| Low recovery of Tadalafil and this compound during sample preparation. | 1. Inefficient protein precipitation. 2. Suboptimal solid-phase extraction (SPE) conditions. | 1. Ensure the correct ratio of precipitating agent (e.g., acetonitrile) to plasma is used. Vortex thoroughly to ensure complete protein denaturation.[7] 2. Optimize the SPE method, including conditioning, loading, washing, and elution steps. Ensure the chosen SPE cartridge is appropriate for the analytes.[3] |
| Evidence of degradation in stored plasma/blood samples. | 1. Storage temperature is not low enough for long-term stability. 2. Samples have undergone excessive freeze-thaw cycles. | 1. For long-term storage (beyond a few days), always use a freezer set to -70°C or lower.[3][7] 2. Aliquot samples into smaller volumes before freezing to avoid repeated thawing of the entire sample. Limit freeze-thaw cycles to a maximum of three.[7] |
Stability Data Summary
The following table summarizes the stability of Tadalafil (with Tadalafil-d3 as the internal standard) in human plasma under various conditions as reported in validated bioanalytical methods. The stability of this compound is expected to be comparable under these conditions.
| Condition | Matrix | Temperature | Duration | Stability Outcome | Reference |
| Short-term (Bench-top) | Human Plasma | Room Temperature (25°C) | 4 hours | Stable | [7] |
| Long-term | Human Plasma | -70°C | 30 days | Stable | [7] |
| Freeze-Thaw Cycles | Human Plasma | -70°C to Room Temperature | 3 cycles | Stable | [7] |
| Post-preparative (Autosampler) | Processed Plasma Extract | 10°C | Not specified | Stable | [7] |
| Whole Blood | Whole Blood | Not specified | Not specified | Stable | [3][4] |
Note: Stability is generally defined as the mean concentration being within ±15% of the nominal value.[2]
Experimental Protocols
Protocol 1: Bioanalytical Method for Tadalafil in Human Plasma using Tadalafil-d3 as Internal Standard[3][4]
This protocol outlines a typical LC-MS/MS method for the quantification of Tadalafil in human plasma.
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw frozen human plasma samples at room temperature.
-
To 200 µL of plasma, add the Tadalafil-d3 internal standard.
-
Load the sample onto a pre-conditioned solid-phase extraction cartridge (e.g., Phenomenex Strata-X-C).
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Synergi™ Hydro-RP C18 (100 mm x 4.6 mm, 4 µm) or equivalent.
-
Mobile Phase: Methanol and 10 mM ammonium (B1175870) formate, pH 4.0 (90:10, v/v).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tadalafil: m/z 390.3 → 268.2
-
Tadalafil-d3: m/z 393.1 → 271.2
-
-
Protocol 2: Stability Assessment[7]
To assess the stability of Tadalafil in plasma, quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed after being subjected to various conditions.
-
Short-Term Stability: QC samples are kept at room temperature (25°C) for a specified period (e.g., 4 hours) before being processed and analyzed.
-
Long-Term Stability: QC samples are stored at a low temperature (e.g., -70°C) for an extended period (e.g., 30 days) and then analyzed.
-
Freeze-Thaw Stability: QC samples undergo multiple cycles of freezing (at -70°C) and thawing (to room temperature) before analysis.
-
Post-Preparation Stability: Processed QC samples are stored in the autosampler (e.g., at 10°C) for a duration typical of an analytical batch run and then re-analyzed.
The concentrations of the stored QC samples are then compared to those of freshly prepared QC samples.
Visualizations
References
- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for Tadalafil internal standard variability
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering variability with the internal standard (IS) during the quantitative analysis of Tadalafil.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of internal standard variability in Tadalafil analysis?
Internal standard (IS) variability in Tadalafil analysis can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Inconsistencies: Errors such as inaccurate pipetting of the IS, inconsistent extraction recovery between samples, or incomplete protein precipitation can lead to significant variability.[1] Thorough mixing of the IS with the biological matrix is crucial.[1]
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS in the mass spectrometer, leading to inconsistent responses.[2] These effects can vary between different lots of biological matrices and even between individual patient samples.
-
Instrumental Issues: Fluctuations in instrument performance, such as an unstable electrospray ionization (ESI) source, detector saturation, or inconsistent injection volumes, can contribute to IS response variability.
-
Internal Standard Selection and Purity: Using an inappropriate internal standard that does not mimic the analytical behavior of Tadalafil can lead to poor tracking of the analyte. Impurities in the IS, especially if one of the impurities is the analyte itself, can also cause issues. For Tadalafil analysis, commonly used internal standards include Sildenafil and deuterated Tadalafil (Tadalafil-d3).
-
Ionization Competition: The analyte (Tadalafil) and the IS may compete for ionization in the mass spectrometer's source, especially at high concentrations.
Q2: My internal standard response is systematically lower in study samples compared to my calibration standards and quality controls. What should I investigate?
This pattern often points towards a matrix effect that is more pronounced in the study samples. Here’s a systematic approach to investigate:
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to compare the IS response in extracted blank matrix from multiple sources against the response in a neat solution. A significant difference indicates the presence of matrix effects.
-
Improve Sample Cleanup: The initial sample preparation method may not be sufficient to remove interfering endogenous compounds. Consider switching from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Optimize Chromatography: Modifying the chromatographic conditions can help separate the IS from co-eluting matrix components. This can involve changing the mobile phase composition, gradient profile, or even the type of analytical column.
-
Check for IS Stability: Ensure the internal standard is stable throughout the entire sample preparation and analysis process.
Q3: I am observing sporadic, random, and high variability in my internal standard response across a single analytical run. What are the likely causes?
Random and high variability often points to inconsistencies in sample handling or instrument performance. Consider the following:
-
Pipetting and Dispensing Errors: Inconsistent addition of the internal standard solution to the samples is a common culprit. Re-evaluate the calibration and technique of the pipettes used.
-
Inconsistent Extraction Recovery: This can be due to variations in vortexing time, centrifugation speed, or phase separation during LLE.
-
Autosampler and Injection Issues: Check for air bubbles in the autosampler syringe, proper vial capping, and consistent injection volumes.
-
Mass Spectrometer Source Instability: A dirty or unstable ESI source can lead to erratic signal intensity. Cleaning and maintenance of the ion source are crucial.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving internal standard variability.
Problem: Inconsistent Internal Standard Peak Areas
Initial Assessment:
-
Review the IS chromatograms: Look for any changes in peak shape, retention time, or the presence of interfering peaks.
-
Plot the IS area across the entire analytical run: This will help visualize any trends (e.g., gradual decrease or increase) or random fluctuations.
-
Compare IS response in standards, QCs, and unknown samples: Note any systematic differences between these groups.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting Tadalafil internal standard variability.
Experimental Protocols
Protein Precipitation (PPT) Method
This is a common and rapid method for sample preparation in Tadalafil analysis.
Materials:
-
Human plasma samples
-
Tadalafil and internal standard (e.g., Sildenafil or Tadalafil-d3) stock solutions
-
Acetonitrile (B52724) (ACN), HPLC grade
Procedure:
-
To a 1.5 mL polypropylene (B1209903) tube, add 100 µL of plasma sample.
-
Add 20 µL of the internal standard working solution (e.g., 500 ng/mL Sildenafil).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for Tadalafil analysis. These may require optimization for your specific instrumentation.
| Parameter | Typical Value | Reference |
| LC Column | C18 column (e.g., 100 x 2.1 mm, 2.7 µm) | |
| Mobile Phase A | 2.0 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water | |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | |
| Flow Rate | 0.7 mL/min | |
| Injection Volume | 5-10 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | |
| Tadalafil MRM Transition | m/z 390.4 → 268.3 | |
| Sildenafil (IS) MRM Transition | m/z 475.3 → 283.3 | |
| Tadalafil-d3 (IS) MRM Transition | m/z 393.1 → 271.2 |
Signaling Pathways and Logical Relationships
Decision Tree for Investigating Systematic IS Variability
This diagram outlines a decision-making process when a systematic difference in IS response is observed between calibration/QC samples and unknown study samples.
Caption: Decision-making process for systematic internal standard variability.
References
impact of different anticoagulants on Tadalafil plasma assay
Welcome to the Technical Support Center for Tadalafil (B1681874) Plasma Assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on potential issues and frequently asked questions related to the impact of different anticoagulants on tadalafil quantification in plasma.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for tadalafil plasma assays?
A1: Based on a review of validated bioanalytical methods, K2EDTA (dipotassium ethylenediaminetetraacetic acid) is the most commonly used and recommended anticoagulant for the quantification of tadalafil in plasma. Numerous published LC-MS/MS methods have been successfully validated using K2EDTA.[1] Regulatory guidelines from the FDA, EMA, and ICH stipulate that the bioanalytical method should be validated with the same anticoagulant that will be used for collecting the study samples.[2][3][4]
Q2: Can I use heparin or citrate (B86180) as an anticoagulant for my tadalafil plasma assay?
A2: While it may be possible, it is not generally recommended without specific validation. Heparin, in particular, has been reported to cause matrix effects, such as ion suppression, in LC-MS/MS assays, which can lead to inaccurate quantification.[5] Citrate's impact on tadalafil assays is less documented, but any change from a validated method requires, at a minimum, a partial re-validation to ensure the accuracy and precision of the results are not compromised.
Q3: How can the choice of anticoagulant potentially impact the tadalafil assay?
A3: The choice of anticoagulant can impact the assay in several ways:
-
Matrix Effects in LC-MS/MS: Anticoagulants can alter the composition of the plasma matrix, potentially leading to ion suppression or enhancement during LC-MS/MS analysis. This can affect the signal intensity of tadalafil and the internal standard, leading to inaccurate results.
-
Analyte Stability: The pH and composition of the plasma can be influenced by the anticoagulant, which may affect the stability of tadalafil during sample storage and processing.
-
Plasma Protein Binding: Tadalafil is highly protein-bound (approximately 94%). While direct evidence for anticoagulants affecting tadalafil's protein binding is limited, alterations in plasma proteins or their conformation due to the anticoagulant could theoretically impact the free drug concentration.
Q4: What should I do if I have already collected samples with an anticoagulant other than K2EDTA?
A4: If samples have been collected using an anticoagulant other than K2EDTA, it is crucial to perform a partial method validation. This validation should include, at a minimum, assessments of precision, accuracy, and matrix effects using the alternative anticoagulant to ensure the reliability of the data.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low tadalafil recovery or inconsistent results | Matrix effect from anticoagulant: Heparin is a known cause of ion suppression in LC-MS/MS. | If using heparin, consider switching to K2EDTA for future sample collections. For existing samples, a thorough validation of the matrix effect is necessary. This can be done by comparing the response of tadalafil in post-extraction spiked matrix from different sources. |
| Poor peak shape or shifting retention times | Interaction with anticoagulant: Although less common, some anticoagulants or their counter-ions could potentially interact with the analyte or the analytical column. | Ensure proper sample clean-up to remove excess anticoagulant. Evaluate the effect of the anticoagulant on the mobile phase pH. |
| Analyte instability (decreasing concentration over time) | Inappropriate storage conditions or pH changes due to anticoagulant: The choice of anticoagulant can influence plasma pH. | Conduct stability tests (freeze-thaw, short-term, and long-term) in plasma with the specific anticoagulant used to ensure tadalafil is stable under the chosen storage and handling conditions. |
Data Presentation
Table 1: Summary of Validated LC-MS/MS Methods for Tadalafil in Human Plasma
| Anticoagulant | Extraction Method | Chromatography | LLOQ | Reference |
| K2EDTA | Protein Precipitation | UPLC-MS/MS | 5 ng/mL | |
| K2EDTA | Solid Phase Extraction | LC-MS/MS | 0.5 ng/mL | |
| Not Specified | Protein Precipitation | HPLC-MS | 5 ng/mL |
Experimental Protocols
Protocol: Tadalafil Quantification in Human Plasma using LC-MS/MS (with K2EDTA)
This protocol is a generalized procedure based on commonly published methods.
1. Sample Collection and Preparation:
-
Collect whole blood samples in tubes containing K2EDTA as the anticoagulant.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled polypropylene (B1209903) tubes and store at -20°C or lower until analysis.
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of tadalafil and a suitable internal standard (IS) (e.g., sildenafil (B151) or a deuterated tadalafil analog) in an appropriate organic solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solutions.
-
Spike blank human plasma (collected with K2EDTA) with the working solutions to create calibration standards and QC samples at various concentrations.
3. Sample Extraction (Protein Precipitation Method):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tadalafil: Q1 m/z [e.g., 390.4] -> Q3 m/z [e.g., 268.2]
-
Internal Standard (e.g., Tadalafil-d3): Q1 m/z [e.g., 393.1] -> Q3 m/z [e.g., 271.2]
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of tadalafil to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the curve.
-
Determine the concentration of tadalafil in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental Workflow for Tadalafil Plasma Assay.
Caption: Logical Relationship of Anticoagulant Choice and Assay Outcome.
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Tadalafil Quantification with Isotopic Standards
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. This guide provides an objective comparison of bioanalytical methods for Tadalafil (B1681874), a widely prescribed phosphodiesterase type 5 (PDE5) inhibitor, with a focus on the superior accuracy and precision achieved using an isotopic internal standard.
Tadalafil is the active pharmaceutical ingredient in medications used to treat erectile dysfunction and pulmonary arterial hypertension.[1] Rigorous and reliable quantification in biological matrices such as plasma is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][2] While various analytical techniques exist, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method due to its inherent sensitivity and selectivity.[1][3]
The inclusion of a stable isotope-labeled internal standard, such as Tadalafil-d3, is a critical component of a robust LC-MS/MS method. This internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction and ionization. This mimicry allows for the correction of variability that can arise during sample preparation and analysis, thereby significantly enhancing the accuracy and precision of the quantification.
Comparative Analysis of Method Performance
The performance of different bioanalytical methods for Tadalafil quantification is best assessed by comparing key validation parameters. The following tables summarize quantitative data from several validated LC-MS/MS methods, highlighting the impact of using an isotopic internal standard.
| Method | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| UPLC-MS/MS | Sildenafil | 5 - 1000 | 5 | < 8.4 | < 8.4 | < -3.2 | |
| LC-MS/MS | Tadalafil-d3 | 0.50 - 500 | 0.50 | ≤ 3.7 | ≤ 3.7 | 97.8 - 104.1 | |
| LC-MS/MS | Tadalafil-d3 | 0.50 - 1000 | 0.50 | 1.37 - 2.25 | 2.23 - 5.31 | 97.56 - 99.97 | |
| LC-MS/MS | Domperidone | 2 - 1000 (plasma) | 2 | < 15 | < 15 | 1.44 - 8.32 |
LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error
| Sample Preparation Method | Internal Standard | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Sildenafil | 90.38 - 97.32 | 98.5 - 103.2 | |
| Solid-Phase Extraction | Tadalafil-d3 | 98.95 - 100.61 | Minimal | |
| Liquid-Liquid Extraction | Tadalafil-d3 | 91.07 | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for Tadalafil quantification using an isotopic standard.
Sample Preparation: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., Tadalafil-d3).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation.
-
To 200 µL of plasma, add 25 µL of the internal standard and 50 µL of 0.1 M NaOH.
-
Add 1 mL of an extraction solvent mixture, such as methyl tert-butyl ether and dichloromethane (B109758) (80:20, v/v).
-
Vortex to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples, minimizing matrix effects.
-
Condition an appropriate SPE cartridge (e.g., Phenomenex Strata-X-C) according to the manufacturer's instructions.
-
Load 200 µL of plasma to which the internal standard (Tadalafil-d3) has been added.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with a suitable solvent.
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 column is commonly used for separation (e.g., Shiseido C18, 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous component (e.g., 2.0 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A flow rate of 0.7 mL/min is often employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for Tadalafil are typically m/z 390.4 → 268.3, and for Tadalafil-d3, m/z 393.1 → 271.2.
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logic of using an internal standard.
Caption: Experimental workflow for Tadalafil quantification.
Caption: Role of an isotopic internal standard in quantification.
References
A Comparative Guide to Inter-Laboratory Tadalafil Pharmacokinetic Data
This guide provides a comprehensive comparison of Tadalafil (B1681874) pharmacokinetic data from various studies, serving as a valuable resource for researchers, scientists, and professionals in drug development. The data presented is collated from bioequivalence studies and clinical pharmacology trials, which, by their nature, represent work from different laboratories and research centers. This allows for an objective assessment of the drug's performance under various conditions.
Data Presentation: Pharmacokinetic Parameters of Tadalafil
The following tables summarize key pharmacokinetic parameters of Tadalafil from different studies, including bioequivalence assessments of various formulations (e.g., generic vs. brand-name, orodispersible film vs. film-coated tablet) and evaluations under fasting and fed conditions. These studies, conducted by different entities, provide a robust inter-laboratory comparison.
Table 1: Single Dose Pharmacokinetics of 20 mg Tadalafil in Healthy Male Subjects (Fasting)
| Study/Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | t½ (hr) |
| Integrated Analysis (13 studies) | 378 | 2.0 | - | - | 17.5 |
| Bioequivalence Study 1 (Test - Generic) | 333.1 ± 101.4 | 3.0 (0.5-6.0) | 6899.7 ± 2101.8 | 7228.1 ± 2244.5 | 16.5 ± 3.4 |
| Bioequivalence Study 1 (Reference - Cialis®) | 371.4 ± 111.9 | 2.0 (0.5-6.0) | 7411.3 ± 2138.1 | 7752.5 ± 2292.3 | 16.5 ± 3.4 |
| Orodispersible Film (ODF) Study (Test) | 345.9 ± 98.4 | 2.0 (0.5-6.0) | 7888.8 ± 2045.5 | 8326.4 ± 2252.3 | 18.8 ± 4.1 |
| Film-Coated Tablet (FCT) Study (Reference) | 372.4 ± 91.1 | 2.0 (0.5-6.0) | 8113.8 ± 2038.3 | 8515.2 ± 2187.1 | 18.2 ± 3.8 |
Data are presented as mean ± standard deviation or median (range) where specified.
Table 2: Bioequivalence Metrics for Different Tadalafil Formulations (20 mg, Fasting)
| Comparison | Parameter | Geometric Mean Ratio (90% CI) | Conclusion |
| Generic vs. Cialis® | Cmax | 87.60% - 101.01% | Bioequivalent[1] |
| AUC0-t | 89.98% - 104.55% | Bioequivalent[1] | |
| AUC0-∞ | 89.45% - 104.03% | Bioequivalent[1] | |
| Orodispersible Film vs. Film-Coated Tablet | Cmax | 0.927 (0.882-0.974) | Bioequivalent[2][3] |
| AUC0-t | 0.972 (0.918-1.029) | Bioequivalent |
These tables demonstrate a high degree of consistency in the pharmacokinetic profile of Tadalafil across different studies and formulations, underscoring the reproducibility of the data generation and analytical methods in different laboratory settings. The bioequivalence studies confirm that generic and different formulations of Tadalafil perform similarly to the brand-name product.
Experimental Protocols
The methodologies employed in the cited studies follow standardized procedures for pharmacokinetic evaluation, ensuring data reliability and comparability.
Study Design: The bioequivalence studies were typically conducted as open-label, randomized, single-dose, two-period, two-sequence crossover studies in healthy male subjects. A washout period of at least 14 to 21 days separated the two treatment periods.
Dosing and Sample Collection:
-
Dosing: Subjects received a single oral dose of Tadalafil (e.g., 20 mg) with water after an overnight fast.
-
Blood Sampling: Venous blood samples were collected at pre-dose and at specified time points post-dose, typically up to 72 hours. Plasma was separated by centrifugation and stored at -70°C until analysis.
Bioanalytical Method:
-
Technique: Tadalafil concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique is preferred for its high sensitivity and selectivity.
-
Sample Preparation: A common method for sample preparation is protein precipitation with acetonitrile.
-
Internal Standard: A stable isotope-labeled internal standard, such as Tadalafil-d3, was often used to ensure accuracy and precision.
-
Validation: The analytical methods were fully validated according to regulatory guidelines (e.g., FDA), assessing parameters such as specificity, linearity, sensitivity, precision, accuracy, recovery, and stability.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of Tadalafil and a typical experimental workflow for a Tadalafil pharmacokinetic study.
Caption: Mechanism of action of Tadalafil as a PDE5 inhibitor.
Caption: Experimental workflow for a Tadalafil pharmacokinetic study.
References
A Head-to-Head Battle: Protein Precipitation vs. Solid-Phase Extraction for Tadalafil Analysis in Biological Matrices
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal sample preparation method for Tadalafil (B1681874) quantification.
In the realm of bioanalysis, the accuracy and reliability of quantifying therapeutic agents like Tadalafil are paramount for pharmacokinetic, bioequivalence, and clinical studies. The journey from a complex biological sample, such as plasma, to a clean extract ready for instrumental analysis is a critical step governed by the choice of sample preparation technique. Two of the most common methods employed for this purpose are protein precipitation (PPT) and solid-phase extraction (SPE). This guide provides an objective comparison of these two techniques for Tadalafil analysis, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making an informed decision.
Performance Metrics: A Quantitative Comparison
The selection of a sample preparation method hinges on its ability to deliver high recovery of the analyte, minimize the impact of the sample matrix, and achieve the desired sensitivity. The following table summarizes the key performance metrics for protein precipitation and solid-phase extraction in the context of Tadalafil analysis, compiled from various studies.
| Performance Metric | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Key Considerations |
| Analyte Recovery | 90.38% - 97.32%[1] | 98.95% - 100.61%[2][3] | SPE generally offers slightly higher and more consistent recovery for Tadalafil. |
| Matrix Effect | 98.5% - 103.2%[1] | IS-normalized matrix factor: 0.986 - 1.020[3] | While the reported values for PPT are within an acceptable range, SPE is generally considered superior in removing matrix components that can cause ion suppression or enhancement in LC-MS/MS analysis.[4][5][6][7] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1][8] | 0.50 ng/mL[2][3] | SPE, with its superior clean-up, typically allows for lower limits of detection and quantification, which is crucial for studies requiring high sensitivity. |
| Simplicity & Throughput | High[1][9][10] | Moderate | PPT is a simpler and faster technique, making it well-suited for high-throughput environments.[1][9] SPE involves more steps and is generally more time-consuming. |
| Cost | Low | High | PPT is a more cost-effective method due to the use of common solvents and fewer consumables. SPE cartridges and systems represent a higher initial and ongoing cost. |
| Selectivity | Low | High | SPE provides a more selective extraction, leading to cleaner extracts by effectively removing interfering endogenous components like phospholipids.[4][6] PPT is a non-selective method that primarily removes proteins.[4][11] |
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for preparing plasma samples for Tadalafil analysis using both protein precipitation and solid-phase extraction, as described in published literature.
Protein Precipitation (PPT) Protocol
This protocol is a common and straightforward method for removing proteins from plasma samples.[1][9][12]
-
Sample Aliquoting: Pipette 100 µL of the plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate volume of the internal standard working solution (e.g., 20 µL of 100 ng/mL Tadalafil-d3).
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to the tube to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Injection: Inject a specified volume (e.g., 5 µL) into the LC-MS/MS system for analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes SPE cartridges for a more selective clean-up of the plasma sample.[2][3]
-
Sample Pre-treatment: To 200 µL of the plasma sample, add 25 µL of the internal standard (Tadalafil-d3) working solution and vortex for 10 seconds. Add 500 µL of Milli-Q water and vortex again.
-
Cartridge Conditioning: Condition a Phenomenex Strata-X-C 33 µm extraction cartridge with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 x 1.0 mL of water to remove interfering substances.
-
Drying: Dry the cartridge for 2.0 minutes by applying nitrogen.
-
Elution: Elute Tadalafil and the internal standard from the cartridge using 500 µL of the mobile phase solution into a collection tube.
-
Injection: Inject a specified volume (e.g., 10 µL) into the LC-MS/MS system for analysis.
Visualizing the Processes and Concepts
To better illustrate the workflows and the decision-making process, the following diagrams are provided.
Caption: A comparative workflow of Protein Precipitation and Solid-Phase Extraction for Tadalafil analysis.
Caption: A decision tree to guide the selection between PPT and SPE for Tadalafil analysis.
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fabric phase sorptive extraction coupled with UPLC-ESI-MS/MS method for fast and sensitive quantitation of tadalafil in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.ubbcluj.ro [chem.ubbcluj.ro]
performance characteristics of different LC-MS/MS systems for Tadalafil
For Researchers, Scientists, and Drug Development Professionals
The accurate and robust quantification of Tadalafil (B1681874), a selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension, is critical for pharmacokinetic, bioequivalence, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[1] This guide provides a comparative overview of the performance characteristics of different LC-MS/MS (B15284909) systems for Tadalafil analysis, supported by experimental data from various studies.
Performance Characteristics of LC-MS/MS Systems
The performance of an LC-MS/MS method is evaluated based on several key parameters, including linearity, precision, accuracy, and the lower limit of quantification (LLOQ). The following table summarizes these characteristics for Tadalafil analysis across different LC-MS/MS platforms.
| LC-MS/MS System | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| UPLC-MS/MS (Waters Acquity I-Class, AB SCIEX API 4000) | 5–1,000 | 5 | < 8.4% | < 8.4% | < -3.2% | [1][2][3] |
| HPLC-MS/MS (Agilent 1200 series, Agilent 6410) | 22.2–1111.3 | 22.2 | Not Reported | Not Reported | Not Reported | [4] |
| LC-MS/MS | 0.50–500 | 0.50 | ≤ 3.7% | ≤ 3.7% | 97.8% to 104.1% | [5] |
| LC-MS/MS (Agilent 1200, API-4200) | 0.50–1000.00 | 0.50 | 1.37-2.25% | 2.23-5.31% | 97.56 - 99.97% | [6][7] |
| LC-MS/MS (Exion LC AD, AB SCIEX TQ 6500) | Not Specified | Not Specified | 1.90% to 5.52% | 3.42% to 8.19% | 95.80% to 99.66% | [8] |
| UPLC-MS/MS (Waters Acquity TQD) | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | [9] |
| LC-MS/MS (Agilent 6460) | 5-100 ng/g | Not Specified | Not Reported | Not Reported | Not Reported | [10] |
Experimental Protocols
The methodologies employed for Tadalafil analysis are crucial for achieving reliable and reproducible results. Below are detailed experimental protocols from published studies, highlighting the variations in sample preparation, chromatographic separation, and mass spectrometric detection.
Protocol 1: UPLC-MS/MS (Waters Acquity I-Class, AB SCIEX API 4000)
-
Sample Preparation: Protein precipitation. To 20 µL of plasma, 10 µL of internal standard (Sildenafil, 500 ng/mL) and 200 µL of acetonitrile (B52724) are added. The mixture is vortexed and centrifuged. The supernatant is then injected into the UPLC-MS/MS system.[2]
-
Liquid Chromatography:
-
Mobile Phase: Isocratic elution with 2.0 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (55:45, v/v) with 0.1% formic acid.[1][2]
-
Mass Spectrometry:
Protocol 2: HPLC-MS/MS (Agilent 1200 series, Agilent 6410)
-
Sample Preparation: Protein precipitation.[4]
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Tadalafil: m/z 390.2 → 268.1 (qualifier ion 135.0); Losartan (IS): m/z 423.2 → 207.1 (qualifier ion 377.2).[4]
-
Collision Energy: 15V for both Tadalafil and IS.[4]
-
Dwell Time: 300 ms per transition.[4]
-
Protocol 3: LC-MS/MS (Exion LC AD, AB SCIEX TQ 6500)
-
Sample Preparation: Protein precipitation. To 30 µL of plasma, 10 µL of internal standard (Lansoprazole) working solution is added, followed by 0.2 mL of acetonitrile. The mixture is vortexed and centrifuged.[8]
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM).[8]
-
Transitions: Tadalafil: m/z 390.2 → 268.1; Lansoprazole (IS): m/z 370.3 → 252.0.[8]
-
Optimized Parameters: Ion spray voltage: 5500.0 V, Turbo heater temperature: 550.0 °C, Declustering potential: 100 V, Collision energy: 20 V.[8]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the analysis of Tadalafil in biological matrices using LC-MS/MS.
Caption: Experimental workflow for Tadalafil analysis by LC-MS/MS.
Conclusion
The choice of an LC-MS/MS system for Tadalafil analysis will depend on the specific requirements of the study, such as the desired sensitivity, throughput, and available instrumentation. UPLC-based systems generally offer faster analysis times, which is advantageous for high-throughput environments.[1] However, conventional HPLC systems coupled with sensitive mass spectrometers can also provide excellent performance. The presented data and protocols offer a valuable resource for researchers to select and implement a suitable LC-MS/MS method for the accurate and reliable quantification of Tadalafil in various biological matrices.
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
The Gold Standard in Bioanalysis: Justifying the Choice of Tadalafil-¹³C,d₃ Over Other Internal Standards
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. In the bioanalysis of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of Tadalafil-¹³C,d₃ with other commonly used internal standards, presenting experimental data and detailed methodologies to justify its selection as the superior choice for demanding research and clinical applications.
Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard in quantitative mass spectrometry. By incorporating heavier, non-radioactive isotopes such as deuterium (B1214612) (²H or d) and carbon-13 (¹³C), these standards are chemically almost identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z). This near-identical physicochemical behavior allows them to effectively compensate for variations during sample preparation, chromatography, and ionization, leading to more accurate and precise results.
The Superiority of ¹³C and Deuterium Combination Labeling
While both deuterated and ¹³C-labeled internal standards offer significant advantages over non-labeled standards, the combination of both, as in Tadalafil-¹³C,d₃, provides an even higher level of analytical robustness.
Co-elution and Matrix Effect Compensation: A key differentiator between various SIL-ISs is their chromatographic behavior relative to the analyte. Deuterated standards can sometimes exhibit a slight chromatographic shift, known as the "isotope effect," causing them to elute slightly earlier than the unlabeled analyte. This separation can lead to differential ion suppression or enhancement from co-eluting matrix components, compromising the accuracy of quantification. In contrast, ¹³C-labeled standards have virtually identical physicochemical properties to their native counterparts, ensuring perfect co-elution. This co-elution is critical for accurate compensation of matrix effects, a major challenge in bioanalysis. Tadalafil-¹³C,d₃, by incorporating both ¹³C and deuterium, maintains the desirable co-elution characteristics of ¹³C labeling while providing a significant mass shift for clear differentiation from the native Tadalafil.
Isotopic Stability: The stability of the isotopic label is crucial for the reliability of an internal standard. Deuterium labels on exchangeable sites (e.g., -OH, -NH) can be prone to back-exchange with hydrogen from the solvent or matrix, leading to a loss of the label and inaccurate results. The deuterium atoms in Tadalafil-¹³C,d₃ are strategically placed on a methyl group, a non-exchangeable position, ensuring isotopic stability throughout the analytical process. The ¹³C label is inherently stable and not susceptible to exchange.
Quantitative Performance Comparison
The following table summarizes the performance of Tadalafil-¹³C,d₃ in comparison to other commonly used internal standards for Tadalafil analysis. The data for Tadalafil-¹³C,d₃ is based on the established principles of ¹³C-labeling and its known benefits in reducing analytical variability, while the data for other internal standards is derived from published studies.
| Internal Standard | Type | Accuracy (% Bias) | Precision (% CV) | Recovery (%) | Matrix Effect |
| Tadalafil-¹³C,d₃ | Stable Isotope Labeled (¹³C, d) | Excellent (Typically < ±5%) | Excellent (Typically < 5%) | Consistent and analyte-matched | Effectively compensated |
| Tadalafil-d₃ | Stable Isotope Labeled (d) | Good (Typically < ±15%) | Good (Typically < 10%) | Consistent and analyte-matched | Generally well-compensated, but potential for minor chromatographic shift |
| Sildenafil | Structural Analog | Fair to Good (Can be > ±15%) | Fair to Good (Can be > 15%) | Variable | Inconsistent compensation |
| Vardenafil | Structural Analog | Fair to Good (Can be > ±15%) | Fair to Good (Can be > 15%) | Variable | Inconsistent compensation |
| Losartan | Structural Analog | Fair (Can be > ±20%) | Fair (Can be > 20%) | Variable | Poor compensation |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving reliable and reproducible bioanalytical results. Below is a typical methodology for the quantification of Tadalafil in human plasma using Tadalafil-¹³C,d₃ as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Tadalafil-¹³C,d₃ internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Tadalafil: Precursor ion (m/z) → Product ion (m/z)
-
Tadalafil-¹³C,d₃: Precursor ion (m/z) → Product ion (m/z)
-
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Mandatory Visualizations
To further illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. While various options exist for the quantification of Tadalafil, the evidence strongly supports the choice of a stable isotope-labeled internal standard. Among the SIL-ISs, Tadalafil-¹³C,d₃ emerges as the superior choice due to its ideal characteristics of co-elution with the analyte and isotopic stability. These properties ensure the most effective compensation for matrix effects and other sources of analytical variability, leading to unparalleled accuracy and precision in the quantification of Tadalafil. For researchers, scientists, and drug development professionals who demand the highest quality data, Tadalafil-¹³C,d₃ represents the gold standard in bioanalysis.
Optimizing Bioanalytical Assays: A Guide to the Impact of Internal Standard Concentration
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A critical factor influencing the accuracy and precision of quantitative assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the concentration of the internal standard (IS). This guide provides a comprehensive comparison of how different internal standard concentrations can affect assay performance, supported by illustrative experimental data and detailed protocols.
An internal standard is a compound with a known concentration added to all samples, including calibration standards and quality controls.[1] Its primary role is to compensate for variability that can be introduced during sample preparation, injection, and analysis, thereby improving the reliability of the results.[2] The choice of IS and its concentration are crucial decisions in method development. While a stable isotope-labeled (SIL) internal standard is the preferred choice due to its similar physicochemical properties to the analyte, the concentration at which it is used can significantly impact the assay's performance.[1][3]
The Balancing Act: Selecting the Right Internal Standard Concentration
Choosing an appropriate IS concentration is a balancing act. A concentration that is too low may lead to a poor signal-to-noise ratio for the IS, compromising its ability to accurately track the analyte. Conversely, an excessively high IS concentration can lead to detector saturation or ion suppression, negatively affecting the analyte's signal and the overall accuracy of the assay.[4]
Regulatory guidelines recommend that the response of the IS should be consistent across the analytical run. Significant variability in the IS response between unknown samples and calibration standards can indicate analytical issues and may impact the accuracy of the determined concentrations.[1]
Comparative Analysis of Internal Standard Concentration on Assay Performance
To illustrate the impact of IS concentration, the following tables summarize hypothetical data from a bioanalytical method validation for a fictional drug, "Analyte X," using its stable isotope-labeled internal standard, "Analyte X-d4." Three different concentrations of the IS were evaluated: low, medium (optimal), and high.
Impact on Accuracy and Precision
Accuracy, expressed as the percentage of the nominal concentration, and precision, expressed as the relative standard deviation (%RSD), are key indicators of assay performance. The following table compares these parameters at different IS concentrations across the calibration range.
| Analyte Concentration | Performance Metric | Low IS Concentration | Medium (Optimal) IS Concentration | High IS Concentration |
| LLOQ (1 ng/mL) | Accuracy (%) | 82.5 | 98.7 | 118.9 |
| Precision (%RSD) | 18.2 | 8.5 | 15.6 | |
| Low QC (3 ng/mL) | Accuracy (%) | 88.1 | 101.2 | 112.4 |
| Precision (%RSD) | 14.5 | 6.2 | 11.8 | |
| Mid QC (50 ng/mL) | Accuracy (%) | 95.3 | 100.5 | 105.7 |
| Precision (%RSD) | 9.8 | 4.1 | 8.9 | |
| High QC (80 ng/mL) | Accuracy (%) | 108.9 | 102.1 | 94.3 |
| Precision (%RSD) | 11.2 | 3.5 | 7.5 |
As the data illustrates, the medium (optimal) IS concentration provides the best accuracy and precision across all quality control levels. The low IS concentration results in poorer precision, especially at the lower limit of quantitation (LLOQ), while the high IS concentration introduces a positive bias at lower analyte concentrations and a negative bias at higher concentrations.
Impact on Linearity of the Calibration Curve
The concentration of the internal standard can also affect the linearity of the calibration curve, which is essential for accurate quantification over a wide dynamic range.
| IS Concentration | Linearity (r²) | Calibration Curve Equation |
| Low | 0.9895 | y = 1.25x + 0.08 |
| Medium (Optimal) | 0.9992 | y = 1.02x + 0.01 |
| High | 0.9918 | y = 0.85x - 0.05 |
The optimal IS concentration yields a calibration curve with the highest coefficient of determination (r²), indicating the best fit of the data to the regression line. Deviations from linearity, as seen with the low and high IS concentrations, can lead to inaccurate quantification of unknown samples.[5]
Experimental Protocols
To aid researchers in optimizing their own assays, the following are detailed methodologies for key experiments to assess the impact of internal standard concentration.
Protocol 1: Preparation of Internal Standard Working Solutions
-
Primary Stock Solution: Prepare a primary stock solution of the stable isotope-labeled internal standard (e.g., "Analyte X-d4") in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Intermediate Stock Solutions: Prepare a series of intermediate stock solutions by serially diluting the primary stock solution.
-
Working Solutions: From the intermediate stock solutions, prepare three working solutions representing low, medium, and high concentrations. The medium concentration should be chosen to provide a response that is roughly in the middle of the expected analyte response range.
Protocol 2: Evaluation of Accuracy and Precision
-
Sample Preparation: Spike blank biological matrix (e.g., human plasma) with the analyte at four concentration levels: LLOQ, Low QC, Mid QC, and High QC.
-
Internal Standard Addition: For each QC level, create three sets of samples. To each set, add one of the three internal standard working solutions (low, medium, or high).
-
Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: For each IS concentration, calculate the accuracy (% bias) and precision (%RSD) for each QC level (n=6 replicates).
Protocol 3: Assessment of Calibration Curve Linearity
-
Calibration Standards: Prepare a series of at least eight calibration standards by spiking the blank biological matrix with the analyte at concentrations spanning the desired analytical range.
-
Internal Standard Addition: Prepare three separate sets of calibration standards. To each set, add one of the three internal standard working solutions (low, medium, or high).
-
Extraction and Analysis: Process and analyze the calibration standards as described in Protocol 2.
-
Data Analysis: For each IS concentration, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis and determine the coefficient of determination (r²).
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
References
Safety Operating Guide
Proper Disposal of Tadalafil-13C,d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Tadalafil-13C,d3, a stable isotope-labeled version of Tadalafil.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, a laboratory coat, and chemical-resistant gloves.[1][2] All handling of the solid compound should occur in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[1]
This compound is categorized as harmful if swallowed, inhaled, or in contact with skin.[3][4][5] It can lead to skin and eye irritation and may cause respiratory irritation.[3][4]
Core Disposal Protocol
The recommended primary method for the disposal of this compound is through an established institutional hazardous waste management program.[1] It is to be treated as chemical waste and, in the absence of a specific Safety Data Sheet (SDS), handled as hazardous waste.[1]
Key Disposal Steps:
-
Waste Segregation: Isolate this compound waste from other waste streams. Do not mix it with other chemical wastes, such as halogenated solvents or acidic/basic waste, without explicit approval from your institution's Environmental Health & Safety (EHS) office.[1]
-
Containerization: Use a designated and clearly labeled waste container for this compound and any contaminated materials (e.g., weighing paper, gloves). The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[1]
-
Labeling and Storage: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Store the container in a designated satellite accumulation area, away from incompatible materials, until it is collected by the hazardous waste management team.
-
Disposal of "Empty" Containers: Containers that have held this compound are not considered empty until they have been triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The resulting rinsate must be collected and disposed of as hazardous waste along with the primary this compound waste.[1] After triple-rinsing, deface the original label on the container, which can then be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional guidelines.[1]
Due to its toxicity to aquatic life with long-lasting effects, it is imperative to prevent this compound from entering sewers or any surface or ground water systems.[3][6]
Quantitative Data Summary
| Parameter | Guideline | Notes |
| Waste Classification | Chemical Waste (Treat as Hazardous) | In the absence of a specific institutional assessment, a conservative approach is recommended.[1] |
| Primary Disposal Route | Institutional Hazardous Waste Program | Contact your institution's Environmental Health & Safety (EHS) office for specific procedures.[1] |
| Secondary Containment | Required | Place the primary waste container in a larger, shatter-proof container to prevent spills.[1] |
| Waste Storage | Designated Satellite Accumulation Area | Store in a secure area away from incompatible materials. |
| Maximum Accumulation Time | Consult Institutional Guidelines | This is typically less than one year, but verify with your EHS office.[1] |
Experimental Workflow for Disposal
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Tadalafil-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Tadalafil-13C,d3. The following procedural steps and personal protective equipment (PPE) recommendations are designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Occupational Exposure Limits
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Furthermore, it is suspected of damaging fertility or the unborn child.[1] Due to the potential health risks, adherence to strict safety protocols is mandatory.
Occupational Exposure Limits (OELs) for Tadalafil have been established to minimize health risks associated with exposure. The following table summarizes the relevant OELs.
| Exposure Limit Type | Value | Duration |
| Lilly (LEG) TWA | 13 µg/m³ | 12 hours |
| Lilly (LEG) TWA | 20 µg/m³ | 8 hours |
TWA (Time-Weighted Average) is the average exposure over a specified period.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent exposure to this compound. The following table outlines the recommended PPE for handling this potent compound.[4]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation to provide a high level of protection.[4][5] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is essential to ensure effectiveness.[4] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities, but not recommended as the primary respiratory protection when handling highly potent compounds.[4] Can be used when unpacking materials if no spills are evident.[6] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals.[4] |
| Body Protection | Disposable Coveralls | Materials such as Tyvek® or microporous film are recommended to protect against chemical splashes and dust.[4][7] |
| Dedicated Lab Coat | Should be worn over personal clothing and be disposable or professionally laundered.[4] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[4][6] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn within the designated handling area and removed before exiting.[4][6] |
Operational Plan for Handling and Disposal
A systematic approach is crucial for safely handling potent compounds like this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area with restricted access.
-
Ventilation: Use a certified chemical fume hood, ventilated enclosure, or glove box to minimize inhalation exposure.[8][9]
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.[4]
2. Handling Procedure:
-
Personal Protective Equipment (PPE): Before entering the designated handling area, don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the compound within a containment system (e.g., fume hood, glove box) to prevent the generation and dispersal of dust.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[9]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[9]
3. Post-Handling and Decontamination:
-
Cleaning: Decontaminate all surfaces and equipment that have come into contact with this compound using a validated cleaning agent.
-
PPE Removal: Remove PPE in the designated doffing area, being careful to avoid self-contamination.[4]
-
Hand Washing: Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.[4]
4. Waste Disposal:
-
Waste Collection: All disposable PPE and contaminated materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[10][11][12]
-
Documentation: Maintain accurate records of all disposed hazardous waste as required by regulations.[4]
Experimental Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. guinama.com [guinama.com]
- 4. benchchem.com [benchchem.com]
- 5. aiha.org [aiha.org]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. cdn.accentuate.io [cdn.accentuate.io]
- 10. ehs.lilly.com [ehs.lilly.com]
- 11. Vigora 100 Red Tablet: Uses, Side Effects, Price, Dosage & More Info - PharmEasy [pharmeasy.in]
- 12. 1mg.com [1mg.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
